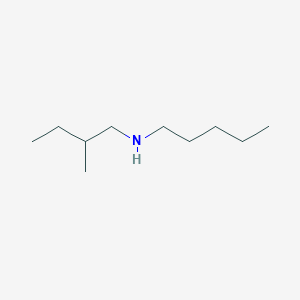
N-(2-Methylbutyl)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylbutyl)pentan-1-amine is an organic compound with the molecular formula C10H23N. It is a type of amine, characterized by the presence of a nitrogen atom bonded to an alkyl group. This compound is known for its unique structure, which includes a pentan-1-amine backbone with a 2-methylbutyl substituent. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Methylbutyl)pentan-1-amine can be synthesized through several methods. One common approach is the reductive amination of aldehydes or ketones. This involves the nucleophilic addition of ammonia or an amine to a carbonyl group, followed by reduction to form the amine . Another method is the alkylation of amines using alkyl halides under basic conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale reductive amination processes. These processes often utilize catalysts such as nickel or palladium to enhance the reaction efficiency and yield .
化学反応の分析
Types of Reactions
N-(2-Methylbutyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction typically produces simpler amines or hydrocarbons .
科学的研究の応用
N-(2-Methylbutyl)pentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
作用機序
The mechanism of action of N-(2-Methylbutyl)pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
- N-Butylpentan-1-amine
- N-(2-Methylpropyl)pentan-1-amine
- N-(2-Ethylbutyl)pentan-1-amine
Uniqueness
N-(2-Methylbutyl)pentan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .
特性
CAS番号 |
61361-18-0 |
|---|---|
分子式 |
C10H23N |
分子量 |
157.30 g/mol |
IUPAC名 |
N-(2-methylbutyl)pentan-1-amine |
InChI |
InChI=1S/C10H23N/c1-4-6-7-8-11-9-10(3)5-2/h10-11H,4-9H2,1-3H3 |
InChIキー |
BDADJANUJKJACA-UHFFFAOYSA-N |
正規SMILES |
CCCCCNCC(C)CC |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



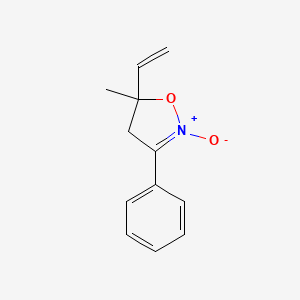

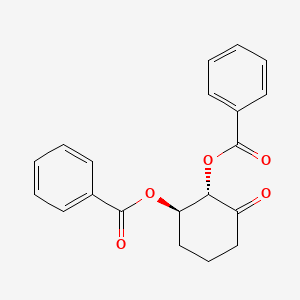
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
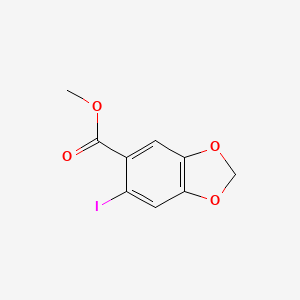
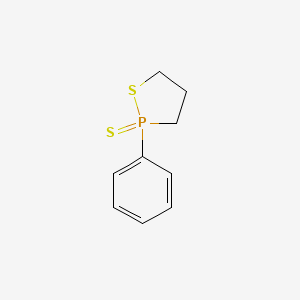
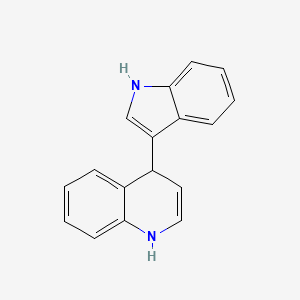
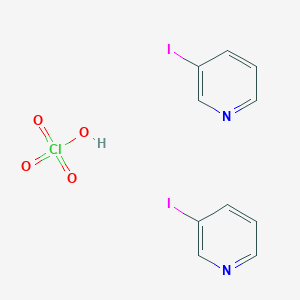
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

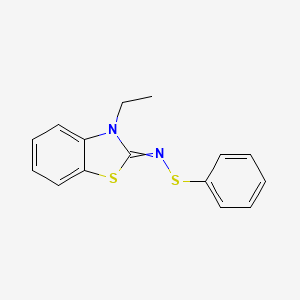
![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
